6-Chloroundecane

Description

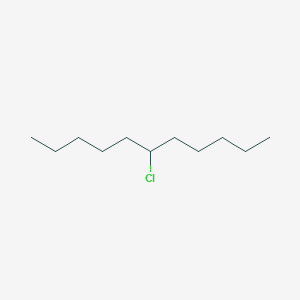

6-Chloroundecane (C₁₁H₂₃Cl) is a chloroalkane with a linear carbon chain where a chlorine atom substitutes a hydrogen atom at the sixth carbon position. This structural feature imparts unique physicochemical properties, such as moderate polarity and hydrophobic character, making it relevant in organic synthesis, polymer industries, and as a solvent intermediate. Chlorinated hydrocarbons generally exhibit increased density and boiling points compared to their non-halogenated counterparts due to halogen-induced dipole interactions .

Properties

CAS No. |

20351-26-2 |

|---|---|

Molecular Formula |

C11H23Cl |

Molecular Weight |

190.75 g/mol |

IUPAC Name |

6-chloroundecane |

InChI |

InChI=1S/C11H23Cl/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

MBRZKXSZTXEFSO-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCCCC)Cl |

Canonical SMILES |

CCCCCC(CCCCC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Chloroundecane

6-Chlorododecane

Hexachlorocyclohexane (HCH)

- Functional Difference : Cyclic structure with six chlorine atoms.

- Impact: HCH exhibits higher toxicity and environmental persistence due to multiple chlorine substituents and ring strain, unlike the linear, mono-chlorinated this compound .

Physicochemical Properties

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₁₁H₂₃Cl | 190.76 | 240–250 | Insoluble |

| 5-Chloroundecane | C₁₁H₂₃Cl | 190.76 | 235–245 | Insoluble |

| 6-Chlorododecane | C₁₂H₂₅Cl | 204.81 | 260–270 | Insoluble |

| Hexachlorocyclohexane | C₆H₆Cl₆ | 290.83 | 323 (decomposes) | Low (0.01 mg/L) |

Notes:

- Boiling points are extrapolated from homologous series trends .

- Solubility data reflect typical behavior of chlorinated alkanes and cyclohexanes .

Research Findings and Gaps

- Key Studies: Limited direct studies on this compound exist, but research on chlorinated alkanes emphasizes the role of chlorine position in dictating reactivity and environmental fate .

- Unresolved Issues : The ecological impact of this compound requires further investigation, particularly its biodegradation intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.